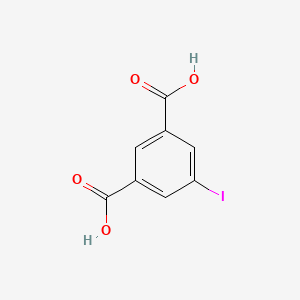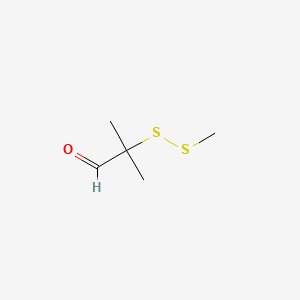
Thallium iodide
Overview
Description
Thallium iodide is a chemical compound with the formula TlI. It is a yellow crystalline solid at room temperature and is known for its unique properties, such as being one of the few water-insoluble metal iodides . This compound has a high density of 7.1 g/cm³ and a melting point of 441.7°C . It is primarily used in specialized optical applications and as a component in radiation detection devices .
Mechanism of Action
Target of Action
Thallium iodide, also known as Thallium(I) iodide, is a chemical compound with the formula TlI . It is one of the few water-insoluble metal iodides . The primary targets of this compound are the peripheral and central nervous system, the gastrointestinal tract, and the skin, especially the hair follicles .
Mode of Action
This compound can be formed in aqueous solution by metathesis of any soluble thallium salt with iodide ion . It is also formed as a by-product in thallium-promoted iodination of phenols with thallium(I) acetate . The spatial anisotropy, mainly caused by the coordination between thallium and iodine ions, can lead to anisotropy in the optical and electrical properties .
Biochemical Pathways
The compounds existing in the Thallium-Iodine system are this compound, Tl2I3, and TlI3 . This compound undergoes a polymorphic transformation at 440 K . The distorted structure is believed to be caused by favorable thallium-thallium interactions .
Pharmacokinetics
It is known that this compound is insoluble in water , which may impact its bioavailability and distribution in the body.
Result of Action
It is known that this compound is very toxic like all thallium compounds . It can cause severe constipation, hyperaesthesia, paraesthesia, hyperalgesia of the lower limbs, followed by motor weakness of the lower limbs and foot drop .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound was initially added to mercury arc lamps to improve their performance . The light produced was mainly in the blue-green part of the visible light spectrum least absorbed by water, so these have been used for underwater lighting . In modern times, it is added to quartz and ceramic metal halide lamps that use rare-earth halides like dysprosium, to increase their efficiency and to get the light color more close to the blackbody locus .
Preparation Methods
Thallium iodide can be synthesized through several methods:
Metathesis Reaction: This involves the reaction of a soluble thallium salt, such as thallium sulfate, with an iodide ion in an aqueous solution.
Direct Combination: This compound can also be prepared by directly reacting thallium metal with iodine or hydroiodic acid.
Surfactant-Assisted Precipitation: This method involves the use of surfactants to control the morphology and purity of this compound nanoparticles.
Chemical Reactions Analysis
Thallium iodide undergoes several types of chemical reactions:
Reduction: This compound can act as a reducing agent, particularly when heated.
Substitution: This compound can be formed as a by-product in the thallium-promoted iodination of phenols using thallium acetate.
Common reagents used in these reactions include iodine, hydroiodic acid, and various thallium salts. The major products formed from these reactions include thallium triiodide and other thallium halides .
Scientific Research Applications
Thallium iodide has several scientific research applications:
Radiation Detection: this compound is used in the production of scintillators, which are materials that emit light when exposed to radiation. .
Optical Applications: This compound is used in metal halide lamps to produce green light, which is useful for underwater lighting and other specialized optical applications.
Comparison with Similar Compounds
Thallium iodide can be compared with other thallium halides and similar compounds:
Thallium Chloride (TlCl): Like this compound, thallium chloride is a light-sensitive compound with a similar crystal structure.
Thallium Bromide (TlBr): Thallium bromide shares many properties with this compound, including light sensitivity and crystal structure.
Thallium Fluoride (TlF): Thallium fluoride is more soluble in water compared to this compound and has a different crystal structure.
Other similar compounds include thallium triiodide (TlI₃), which contains the triiodide ion and has different chemical properties .
This compound’s unique properties, such as its high density, low solubility, and specific electronic transitions, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
iodothallium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Tl/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCEVKJYRZMIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlI, ITl | |
| Record name | thallium(I) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(I)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894795 | |
| Record name | Thallium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.288 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Nearly insoluble in water; [Merck Index] Yellow powder; [Aldrich MSDS] Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Thallium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9540 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7790-30-9 | |
| Record name | Thallium iodide (TlI) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thallium iodide (TlI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of thallium iodide?
A1: this compound (TlI) has a molecular weight of 331.29 g/mol. []
Q2: What is known about the hyperfine structure of this compound?
A2: Studies using high-resolution molecular-beam electric resonance spectroscopy have characterized the hyperfine structure of this compound, determining five hyperfine interaction constants. This research also provided an upper limit for the electric hexadecapole moment of the iodine nucleus. []
Q3: Does this compound exist in different crystalline forms?
A3: Yes, this compound exhibits polymorphism. For instance, thin films of TlI deposited on potassium chloride (KCl) substrates demonstrate double epitaxial growth, resulting in the TlI(004) plane aligning with both KCl <110> directions on the (100) surface. [] Additionally, a study on potassium silanide revealed structural similarities between its β-form and this compound, categorizing it as a defect variant of the this compound type. []
Q4: How is this compound utilized in lighting applications?
A4: this compound is a key component in metal halide lamps, significantly enhancing their luminous efficiency and color rendition. It's often combined with mercury, and precise control of vapor pressure is crucial for optimal performance. [, , , , , ]
Q5: What impact does this compound have on mercury arc temperature in lamps?
A5: Adding this compound to mercury arc lamps can significantly reduce the arc temperature. This effect is attributed to the lower excitation levels of thallium compared to mercury. []
Q6: How does pulsed power supply affect a mercury-thallium iodide lamp?
A6: Studies on mercury vapor discharges doped with this compound, powered by pulsed power supplies, reveal distinct phases in the response of the 577 nm mercury line. These phases offer insights into the lamp's electrical characteristics and spectral radiance under pulsed excitation. []
Q7: Can this compound be used in laser applications?
A7: Yes, this compound has been utilized in atomic thallium lasers. Photodissociating this compound with an ArF excimer laser produces laser emissions at 535 nm and 377.6 nm. [, ]
Q8: How does the presence of hydrogen affect the 535.0 nm thallium line in spectroscopic studies?
A8: Research shows that hydrogen causes a linear shift in the 535.0 nm thallium line emitted during the photodissociation of this compound. This shift is quantifiable, with a coefficient of -(0.443 ± 0.012) X 10-20 cm-1 /(molecules cm-3). []
Q9: What is the effect of noble gases on the 535.0 nm thallium spectral line?
A9: The presence of noble gases like krypton, xenon, helium, neon, and argon causes broadening and shifts in the 535.0 nm thallium line during photodissociation of this compound. These effects are attributed to collisional interactions and are analyzed using Van der Waals and Lennard-Jones potentials. [, , ]
Q10: How does this compound interact with sulfur in a plasma environment?
A10: When subjected to microwave plasma discharge, mixtures of this compound and sulfur exhibit emission from diatomic sulfur in the 280 nm to 500 nm range. Notably, no excimer emission was observed. []
Q11: What happens when this compound is combined with xenon and hydrogen chloride in a plasma?
A11: Microwave plasma discharges in a xenon and hydrogen chloride environment, with the addition of this compound, result in the emission from two bands of the xenon chloride excimer. This highlights the potential for generating specific emissions by carefully selecting plasma components. []
Q12: Are there any notable interactions between this compound and organic sulfur compounds?
A12: Investigations into the TII/(R3S)I-x systems (R = Me/Et, x = 3,5,7) using Raman, far-IR, Tl-205 NMR spectroscopy, and X-ray diffraction reveal the formation of polyiodide compounds. Notably, the reaction between (Et3S)I-7 and TII yields (Et3S)TlI4, and Tl-205 NMR suggests the presence of Tl-III species in these mixtures. []
Q13: Has this compound been used in biological research?
A13: Yes, this compound has found use in investigating intracellular ion transport in plant cells. Due to its low solubility, it forms precipitates within specific cellular compartments, enabling visualization and study of ion movement. [, ]
Q14: What are the toxicological concerns associated with this compound?
A14: this compound is known for its toxicity. A reported case of a patient ingesting 20 g of this compound highlights the importance of prompt gastrointestinal decontamination as a primary treatment. []
Q15: What analytical techniques are employed to study this compound?
A15: Researchers utilize a variety of techniques to analyze this compound, including X-ray diffraction, Raman spectroscopy, far-IR spectroscopy, Tl-205 NMR spectroscopy, photoacoustic spectroscopy, and mass spectrometry. These methods provide insights into the compound's structure, composition, and properties. [, , , , ]
Q16: Is computer modeling used in research on this compound?
A16: Yes, computer modeling plays a significant role in understanding the behavior of this compound in various systems. For example, the ray-tracing method has been employed to study the photometric properties of high-pressure mercury discharges with this compound additives. [, , ]
Q17: Are there environmental concerns related to this compound?
A17: While specific research on the environmental impact of this compound is limited within the provided papers, its use in lighting applications necessitates responsible disposal and recycling practices due to the potential toxicity of thallium. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


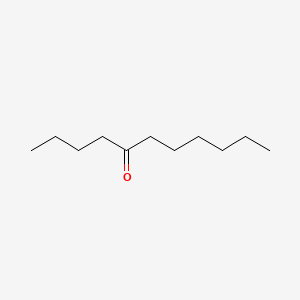
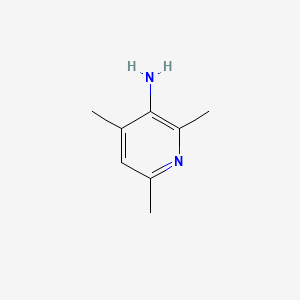
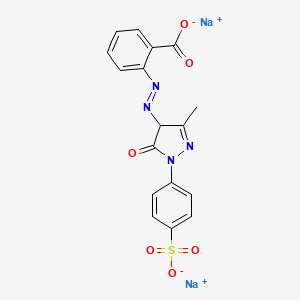

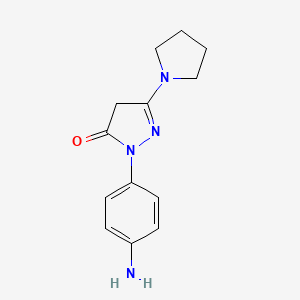

![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)
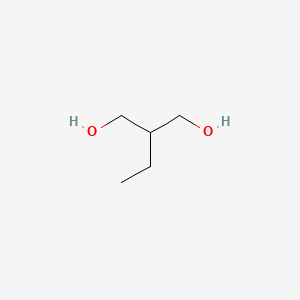

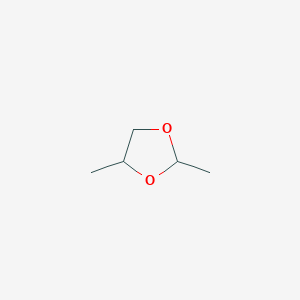
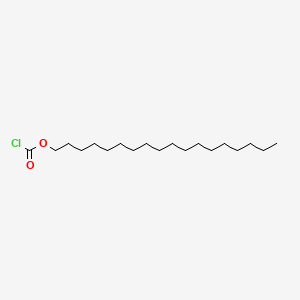
![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)
